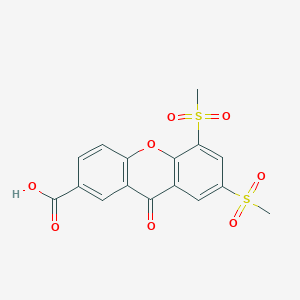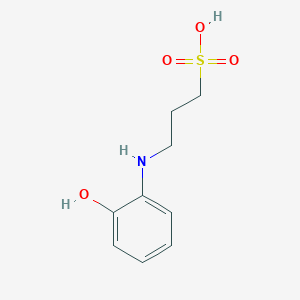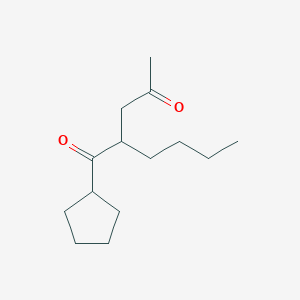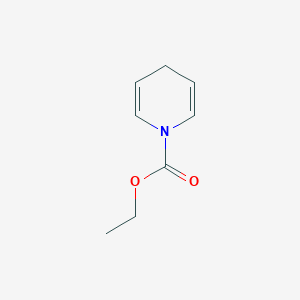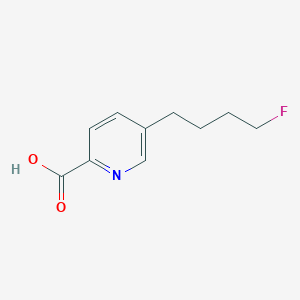
5-(4-Fluorobutyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorobutyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a fluorobutyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobutyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromopyridine-2-carboxylic acid.
Fluorobutylation: The bromine atom at the 5-position is replaced with a 4-fluorobutyl group using a nucleophilic substitution reaction. This step often involves the use of a fluorobutyl halide and a suitable base.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluorobutyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-(4-Fluorobutyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Fluorobutyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobutyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
- 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
- 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness
5-(4-Fluorobutyl)pyridine-2-carboxylic acid is unique due to the presence of the fluorobutyl group, which imparts distinct physicochemical properties compared to other similar compounds
Propriétés
Numéro CAS |
49751-41-9 |
|---|---|
Formule moléculaire |
C10H12FNO2 |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
5-(4-fluorobutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12FNO2/c11-6-2-1-3-8-4-5-9(10(13)14)12-7-8/h4-5,7H,1-3,6H2,(H,13,14) |
Clé InChI |
IWWBNGIEPDGUTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CCCCF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



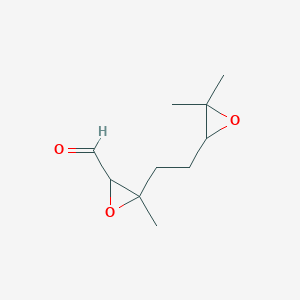

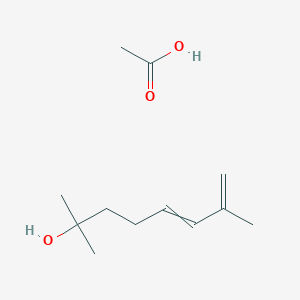

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

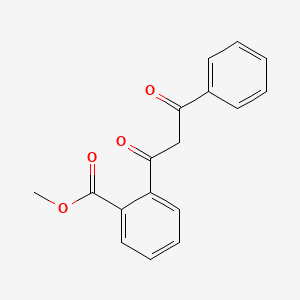
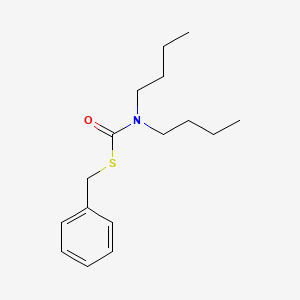
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
